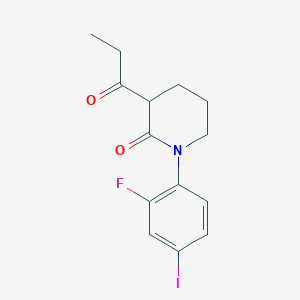![molecular formula C10H19NO2 B13195503 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13195503.png)
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group, a methyl group, and a hydroxyacetaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with formaldehyde and ammonia under controlled conditions to form the aminomethyl group. The hydroxyacetaldehyde group can be introduced through subsequent reactions involving oxidation and reduction steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyacetaldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyacetaldehyde group can undergo redox reactions, influencing cellular pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-[1-(aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C10H19NO2/c1-8-4-2-3-5-10(8,7-11)9(13)6-12/h6,8-9,13H,2-5,7,11H2,1H3 |
InChI-Schlüssel |
KLSXAVKMCFAJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1(CN)C(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



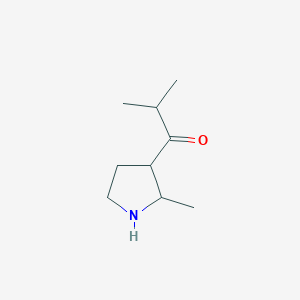
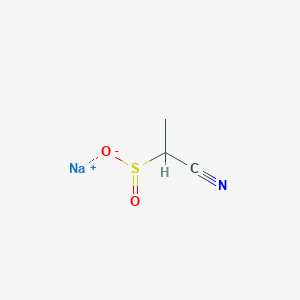
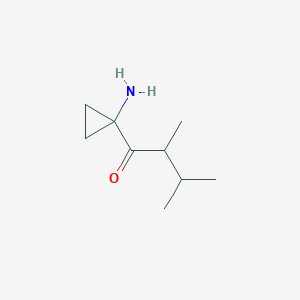

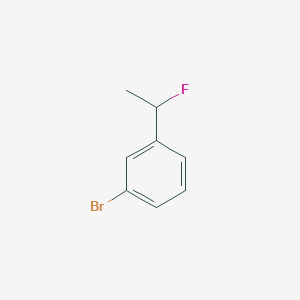
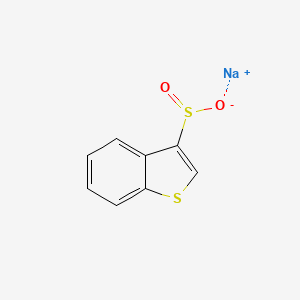
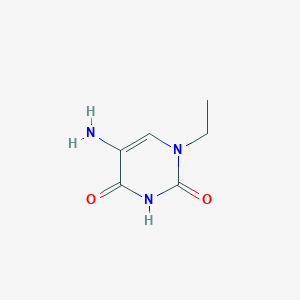
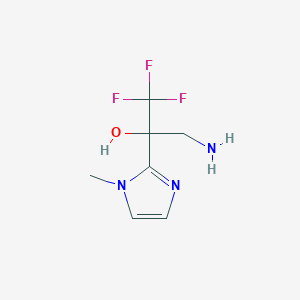
![[(E)-2-bromoethenyl]cyclohexane](/img/structure/B13195476.png)

